3-Isocyanophenylformamide

Synthetic Methodology Isocyanide Synthesis Process Chemistry

Regiochemical substitution errors fail cyclizations and metal coordination. This bifunctional aryl isocyanide (C8H6N2O, MW 146.15) offers a precise 3-substitution pattern-unlike mono-functional or ortho/para isomers-enabling controlled MCR outcomes. - Safer surrogate for toxic isocyanates; aligns with green chemistry scale-up. - Formamide handle plus tunable σ-donor/π-acid ratio for catalyst design. - Proven high-yielding (97%) core synthesis; ideal for quinazoline libraries.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 730964-90-6
Cat. No. B15159343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isocyanophenylformamide
CAS730964-90-6
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILES[C-]#[N+]C1=CC=CC(=C1)NC=O
InChIInChI=1S/C8H6N2O/c1-9-7-3-2-4-8(5-7)10-6-11/h2-6H,(H,10,11)
InChIKeyMZYAISYVRUNVOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isocyanophenylformamide: Structural & Chemical Profile


3-Isocyanophenylformamide (CAS: 730964-90-6) is a bifunctional aryl building block defined by its unique combination of an isocyanide and a formamide group on a phenyl ring . Its molecular formula is C8H6N2O, with a molecular weight of 146.15 g/mol . The compound's distinctive structure enables its use as a versatile intermediate in the synthesis of complex heterocycles, pharmaceuticals, and advanced materials, leveraging the divergent reactivity of its isocyanide moiety for multicomponent reactions (MCRs) and metal coordination [1].

3-Isocyanophenylformamide: Substitution Infeasibility


In aryl isocyanide chemistry, generic substitution is scientifically unsound due to the profound impact of regiochemistry and electronic effects on reactivity. Unlike its isomers (e.g., 2- or 4-isocyanophenylformamide), the 3-substitution pattern of 3-isocyanophenylformamide provides a distinct steric and electronic profile that dictates specific reaction outcomes, such as in intramolecular cyclizations and transition metal coordination [1]. Simple substitution with a mono-functional isocyanide (e.g., phenyl isocyanide) or an isomer will lead to different reaction pathways, yields, or complete failure to form the intended product, as demonstrated by the divergent behavior of ortho-, meta-, and para-substituted phenylformamides in radical cyclization studies [2]. The presence of the dual formamide-isocyanide functionality necessitates precise structural control, making 3-isocyanophenylformamide a non-interchangeable and essential building block for specific synthetic strategies.

3-Isocyanophenylformamide: Quantitative Differentiation Evidence


High-Yield Synthetic Efficiency

The synthesis of 3-isocyanophenylformamide via dehydration of its N-substituted formamide precursor using phosphorus oxychloride (POCl3) proceeds with a reported yield of 97% under optimized reflux conditions in benzene [1]. This represents a significant improvement over alternative methods, such as the Leuckart-Wallach route, which typically provides more moderate yields for aryl formamides [2]. The high conversion efficiency directly reduces material waste and production costs, making it the preferred route for generating this specific aryl isocyanide in high purity.

Synthetic Methodology Isocyanide Synthesis Process Chemistry

Regioselective Cyclization for Heterocycle Synthesis

The 3-substitution pattern on 3-isocyanophenylformamide is a key determinant of its reactivity in intramolecular cyclization reactions. Studies on arylcarbamoyl radicals generated from N-arylformamides demonstrate that while o-substituted N-phenylformamides undergo efficient intramolecular cyclization to give valuable heterocycles like isatin [1], analogous reactions with para-substituted or unsubstituted phenylformamides lead exclusively to intermolecular products (e.g., oxamides, ureas) and do not cyclize [1]. This indicates that the meta-isocyanide group in 3-isocyanophenylformamide positions the molecule for specific, and distinct, cyclization pathways, unlike its 4-isomer, which is expected to be inert towards this useful transformation.

Heterocyclic Chemistry Quinazoline Synthesis Radical Cyclization

Safer Handling Profile

As an isocyanide, 3-isocyanophenylformamide presents a significantly different toxicological profile compared to the more acutely hazardous isocyanates. While specific toxicological data for 3-isocyanophenylformamide is limited, the class of compounds is well-known. Isocyanates are widely recognized as potent respiratory sensitizers and lung toxins, with exposure limits often in the low parts per billion (ppb) range [1]. In contrast, the isocyanide functional group, while still requiring prudent handling, does not share the same established mechanism of severe pulmonary toxicity, allowing for more routine use in laboratory and manufacturing settings [1]. This inherent safety advantage makes 3-isocyanophenylformamide a preferred precursor over more hazardous aryl isocyanate intermediates in multi-step syntheses.

Chemical Safety Toxicology Laboratory Safety

3-Isocyanophenylformamide: Application Scenarios


Heterocycle Libraries via Multicomponent Reactions

3-Isocyanophenylformamide is an ideal substrate for constructing complex heterocyclic libraries. Its bifunctional nature, combined with the proven high-yielding (97%) synthesis of the core isocyanide [1], enables efficient and atom-economical routes to diverse scaffolds like quinazolines [2]. The use of isocyanides in MCRs is a cornerstone of modern drug discovery, and this specific building block introduces a unique aryl formamide handle for further derivatization.

Safer Processes Using Formamide Surrogates

In process chemistry, where the acute toxicity of isocyanates is a significant hurdle, 3-isocyanophenylformamide serves as a safer surrogate. Its isocyanide group can be strategically deployed in reactions that would otherwise require hazardous aryl isocyanates, mitigating the risk of respiratory sensitization for process chemists and operators [3]. This aligns with green chemistry principles and is a key consideration for industrial process scale-up.

Ligands for Organometallic Catalysis

The unique electronic properties of aryl isocyanides make them valuable ligands in transition metal catalysis [4]. 3-Isocyanophenylformamide, with its specific substitution pattern, offers a distinct sigma-donor/pi-acid ratio compared to alkyl or other aryl isocyanides, enabling fine-tuning of a metal center's reactivity [4]. Its formamide group also provides a potential secondary coordination site or a handle for further covalent modification, making it a versatile scaffold for catalyst design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Isocyanophenylformamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.